4-(6-Methyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine
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Overview
Description
4-(6-Methyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex heterocyclic compound that features a unique combination of triazole, pyridazine, piperazine, pyrimidine, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps, including the formation of the triazole and pyridazine rings, followed by their integration into the piperazine, pyrimidine, and morpholine frameworks. The key steps in the synthesis may include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Formation of the Pyridazine Ring: This involves the reaction of hydrazine derivatives with diketones or other suitable precursors.
Integration into Piperazine and Pyrimidine Frameworks: The triazole and pyridazine rings are then coupled with piperazine and pyrimidine derivatives through nucleophilic substitution or other suitable reactions.
Formation of the Morpholine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, or other scalable methods to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new drugs, particularly those targeting central nervous system disorders, cancer, and infectious diseases.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(6-Methyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form specific interactions with these targets, potentially leading to inhibition or activation of their biological functions. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 4-(6-Methyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine include other triazole, pyridazine, and piperazine derivatives. These compounds share some structural similarities but may differ in their specific functional groups and overall biological activity. The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which may confer distinct pharmacological properties compared to simpler analogs.
List of Similar Compounds
- This compound
- 4-(6-Methyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)piperidine
- 4-(6-Methyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)tetrahydrofuran
These compounds can be compared based on their structural features, synthetic routes, and biological activities to highlight the unique aspects of this compound.
Properties
Molecular Formula |
C19H22F3N9O |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
4-[6-methyl-2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H22F3N9O/c1-13-12-16(29-8-10-32-11-9-29)24-18(23-13)30-6-4-28(5-7-30)15-3-2-14-25-26-17(19(20,21)22)31(14)27-15/h2-3,12H,4-11H2,1H3 |
InChI Key |
VVMUXXRMWPEPOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3)N5CCOCC5 |
Origin of Product |
United States |
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